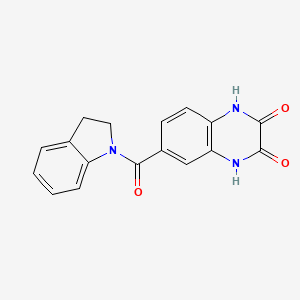
6-(indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione is a complex organic compound that features both indoline and quinoxaline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione typically involves the following steps:
Formation of Indoline Moiety: Indoline can be synthesized from aniline through a series of reactions including cyclization.
Formation of Quinoxaline Moiety: Quinoxaline can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reaction: The indoline and quinoxaline moieties are then coupled together through a carbonylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could also occur, potentially affecting the quinoxaline ring.
Substitution: Various substitution reactions could be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, affecting their activity. The indoline and quinoxaline moieties might interact with different molecular targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds like indomethacin, which is used as an anti-inflammatory drug.
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione, which is known for its neuroprotective properties.
Uniqueness
6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione is unique due to the combination of indoline and quinoxaline moieties, which may confer unique biological activities and chemical properties not seen in simpler compounds.
Properties
CAS No. |
883469-84-9 |
|---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C17H13N3O3/c21-15-16(22)19-13-9-11(5-6-12(13)18-15)17(23)20-8-7-10-3-1-2-4-14(10)20/h1-6,9H,7-8H2,(H,18,21)(H,19,22) |
InChI Key |
AQFQPHKDGFUCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















